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Compound of Interest

Compound Name:
5-(Methoxymethyl)furan-2-

carboxylic acid

Cat. No.: B157961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
(methoxymethyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental

spectra in public databases, this document presents a combination of predicted data and

estimated values derived from spectral analysis of closely related analogs and established

principles of spectroscopy. This guide is intended to support research and development

activities by providing key analytical benchmarks for this compound.

Chemical Structure and Properties
IUPAC Name: 5-(methoxymethyl)furan-2-carboxylic acid

Molecular Formula: C₇H₈O₄

Molecular Weight: 156.14 g/mol

CAS Number: 1917-60-8

Spectral Data Summary
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The following sections provide a summary of the available and estimated spectral data for 5-
(methoxymethyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are estimated based on the analysis of structurally similar furan

derivatives and established chemical shift principles. Actual experimental values may vary.

Table 1: Estimated ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment

~10-12 Singlet (broad) -COOH

~7.2-7.3 Doublet H3 (furan ring)

~6.4-6.5 Doublet H4 (furan ring)

~4.5-4.6 Singlet -CH₂-

~3.3-3.4 Singlet -OCH₃

Table 2: Estimated ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~160-165 C=O (Carboxylic Acid)

~155-160 C5 (furan ring)

~145-150 C2 (furan ring)

~120-125 C3 (furan ring)

~110-115 C4 (furan ring)

~65-70 -CH₂-

~58-62 -OCH₃

Infrared (IR) Spectroscopy
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Note: The following IR data are predicted based on the characteristic absorption frequencies of

the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Description

2500-3300 O-H stretch
Broad, characteristic of a

carboxylic acid dimer

~2950 C-H stretch Aliphatic

~1700-1720 C=O stretch
Strong, characteristic of a

carboxylic acid

~1570 & ~1480 C=C stretch Furan ring skeletal vibrations

~1200-1300 C-O stretch Carboxylic acid

~1020-1040 C-O-C stretch Ether linkage

Mass Spectrometry (MS)
The following mass spectrometry data is based on predicted fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z Ion

156.04 [M]⁺

157.05 [M+H]⁺

179.03 [M+Na]⁺

155.03 [M-H]⁻

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.
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NMR Spectroscopy
Sample Preparation: A solution of 5-(methoxymethyl)furan-2-carboxylic acid (5-10 mg) is

prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz for ¹H

NMR and 75-125 MHz for ¹³C NMR is typically used.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger

number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder

and pressing it into a disc.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The sample is then placed in the beam path, and the spectrum is acquired over a typical range

of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct

insertion probe or after separation using gas chromatography (GC) or liquid chromatography

(LC).

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization

(ESI) can be used.
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Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a

suitable mass range to detect the molecular ion and its fragments.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectral data and methodologies for 5-
(methoxymethyl)furan-2-carboxylic acid to aid in its identification and characterization in a
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research and development setting. For definitive structural confirmation, it is recommended to

acquire experimental data and perform a full spectral analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 5-(Methoxymethyl)furan-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157961#5-methoxymethyl-furan-2-carboxylic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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